4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide
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Overview
Description
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C12H18ClNO4S and a molecular weight of 307.79362 g/mol . This compound is characterized by its chloro, diethyl, and dimethoxy functional groups attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride.
Reaction with Diethylamine: The sulfonyl chloride is reacted with diethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of starting materials are handled using automated systems.
Controlled Reaction Conditions: Industrial reactors maintain precise temperature and pressure conditions to ensure consistent product quality.
Efficient Purification: High-throughput purification methods such as continuous chromatography are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-azido-N,N-diethyl-2,5-dimethoxybenzenesulfonamide or 4-thiocyanato-N,N-diethyl-2,5-dimethoxybenzenesulfonamide.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding amines.
Scientific Research Applications
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide: The parent compound.
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonyl chloride: A precursor in the synthesis.
4-azido-N,N-diethyl-2,5-dimethoxybenzenesulfonamide: A substitution product.
4-thiocyanato-N,N-diethyl-2,5-dimethoxybenzenesulfonamide: Another substitution product.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro, diethyl, and dimethoxy groups make it versatile for various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S/c1-5-14(6-2)19(15,16)12-8-10(17-3)9(13)7-11(12)18-4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUICJMWUBOJADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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